2-methyl-1H-indol-3-yl acetate
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Overview
Description
2-methyl-1H-indol-3-yl acetate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-indol-3-yl acetate typically involves the esterification of 2-methyl-1H-indole-3-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The esterification can be achieved using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-methyl-1H-indol-3-yl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-1H-indol-3-yl acetate involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it can bind to serotonin receptors, influencing neurotransmission and mood regulation . Additionally, its ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
2-methyl-1H-indol-3-yl acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity.
Properties
CAS No. |
1262802-61-8 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl) acetate |
InChI |
InChI=1S/C11H11NO2/c1-7-11(14-8(2)13)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3 |
InChI Key |
QBVPAQSESBLZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)OC(=O)C |
Origin of Product |
United States |
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